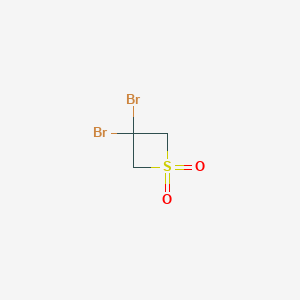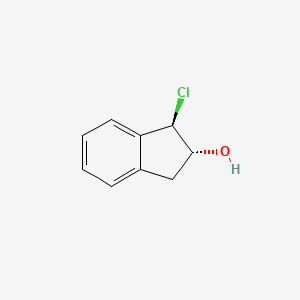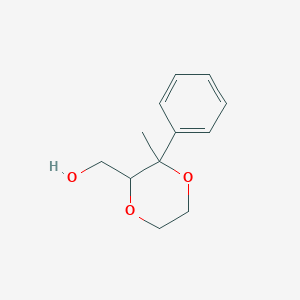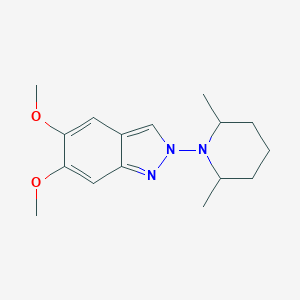
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- is an organic compound with the molecular formula C15H16O It is a derivative of phenol, characterized by the presence of a nitroso group at the 6th position, a methyl group at the 4th position, and a 1-methyl-1-phenylethyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- typically involves the nitration of 4-methyl-2-(1-methyl-1-phenylethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of the precursor phenol derivative, followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitrophenol.
Reduction: Formation of 4-methyl-2-(1-methyl-1-phenylethyl)-6-aminophenol.
Substitution: Formation of various substituted phenol derivatives depending on the substituent introduced.
科学的研究の応用
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用機序
The mechanism of action of Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
Phenol, 4-(1-methyl-1-phenylethyl)-: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-: Similar structure but without the nitroso group, affecting its redox properties.
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitro-: Contains a nitro group instead of a nitroso group, leading to different chemical behavior.
Uniqueness
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- is unique due to the presence of the nitroso group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
59919-23-2 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
4-methyl-2-nitroso-6-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C16H17NO2/c1-11-9-13(15(18)14(10-11)17-19)16(2,3)12-7-5-4-6-8-12/h4-10,18H,1-3H3 |
InChIキー |
YFTFMUHYQSWHMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)



![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)

![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)







